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Compound of Interest

Compound Name: OPSS-Val-Cit-PAB-OH

Cat. No.: B8106510 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth overview of the cleavable antibody-drug conjugate (ADC) linker, OPSS-Val-Cit-PAB-OH.

This document outlines its core properties, mechanism of action, and relevant experimental

protocols to facilitate its application in research and development.

OPSS-Val-Cit-PAB-OH is a key component in the construction of ADCs, a powerful class of

targeted therapeutics. It is a cleavable linker system designed to be stable in systemic

circulation and to release its cytotoxic payload upon internalization into target tumor cells. This

linker incorporates a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal

proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[1][2] The

linker also contains a p-aminobenzyl alcohol (PAB) self-immolative spacer, which ensures the

efficient release of the unmodified payload following enzymatic cleavage.[2] The orthopyridyl

disulfide (OPSS) group provides a reactive handle for conjugation to antibodies or other

targeting moieties.

Core Properties and Supplier Information
Sourcing high-quality OPSS-Val-Cit-PAB-OH is crucial for reproducible research. Below is a

summary of available quantitative data from various suppliers. Researchers should always

refer to the supplier's certificate of analysis for lot-specific data.
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Property Data Source(s)

Molecular Weight 576.73 g/mol MedchemExpress

Molecular Formula C26H36N6O5S2 MedchemExpress

Purity >98% (SPDP-Val-Cit-PAB-OH)
BroadPharm (for a closely

related analog)

Storage Store at -20°C
MedchemExpress,

BroadPharm

Shipping Room temperature MedchemExpress

Solubility
Information not readily

available.
-

Note: Specific solubility data for OPSS-Val-Cit-PAB-OH is not consistently provided by

suppliers. It is recommended to perform small-scale solubility tests in relevant solvents (e.g.,

DMSO, DMF) prior to use.

Mechanism of Action: From Systemic Circulation to
Payload Release
The therapeutic efficacy of an ADC utilizing the OPSS-Val-Cit-PAB-OH linker is contingent on

a multi-step intracellular pathway.

Circulation and Targeting: The ADC circulates systemically, with the linker designed to be

stable at physiological pH, minimizing premature drug release. The antibody component of

the ADC directs it to specific antigens on the surface of target cancer cells.

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized

by the cell through receptor-mediated endocytosis.

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a

lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of various

proteases are critical for the next step.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b8106510?utm_src=pdf-body
https://www.benchchem.com/product/b8106510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Cleavage: Within the lysosome, Cathepsin B and other lysosomal proteases

recognize and cleave the Val-Cit dipeptide linker.[1][2]

Self-Immolation and Payload Release: Cleavage of the Val-Cit moiety initiates a 1,6-

elimination reaction through the PAB self-immolative spacer. This cascade results in the

release of the active cytotoxic payload inside the target cell.

Therapeutic Effect: The released payload can then exert its cytotoxic effect, leading to the

death of the cancer cell.

Experimental Protocols
The following are detailed methodologies for key experiments to evaluate ADCs constructed

with the OPSS-Val-Cit-PAB-OH linker.

In Vitro Cathepsin B Cleavage Assay
This assay determines the susceptibility of the linker to enzymatic cleavage.

Materials:

ADC conjugated with OPSS-Val-Cit-PAB-OH

Recombinant human Cathepsin B

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

Quenching solution: Ice-cold acetonitrile

LC-MS system

Procedure:

Prepare the ADC solution in the assay buffer to a final concentration of 100 µg/mL.

Activate the Cathepsin B according to the manufacturer's instructions.

Initiate the reaction by adding activated Cathepsin B to the ADC solution (e.g., 1 µM final

concentration).
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Incubate the reaction mixture at 37°C.

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction

mixture.

Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile.

Centrifuge the samples to precipitate the protein.

Analyze the supernatant by LC-MS to quantify the amount of released payload.

Cell-Based Cytotoxicity Assay
This assay evaluates the potency of the ADC in killing target cancer cells.

Materials:

Target cancer cell line (antigen-positive)

Control cell line (antigen-negative)

Complete cell culture medium

ADC conjugated with OPSS-Val-Cit-PAB-OH

Free cytotoxic payload

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

96-well plates

Procedure:

Seed the target and control cells in 96-well plates at an appropriate density and allow them

to adhere overnight.

Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.
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Remove the medium from the cells and add the diluted ADC or free payload. Include

untreated cells as a negative control.

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

Assess cell viability using a suitable reagent according to the manufacturer's protocol.

Calculate the IC50 values (the concentration that inhibits cell growth by 50%) for the ADC

and the free payload on both cell lines.

Visualizing Key Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
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Caption: ADC internalization and payload release pathway.
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Caption: In vitro Cathepsin B cleavage assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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